![molecular formula C7H6BrN3 B13543388 7-(Bromomethyl)[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13543388.png)
7-(Bromomethyl)[1,2,4]triazolo[1,5-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Bromomethyl)[1,2,4]triazolo[1,5-a]pyridine is a chemical compound with the empirical formula C₆H₄BrN₃ and a molecular weight of 198.02 g/mol. Its CAS number is 1053655-66-5 . This compound belongs to the class of triazolopyridines and contains a bromomethyl group attached to a triazole ring.
Métodos De Preparación
Synthetic Routes:: The synthetic preparation of 7-(Bromomethyl)[1,2,4]triazolo[1,5-a]pyridine involves various methods. One common approach is the bromination of the corresponding triazolopyridine precursor. For example, this compound can be synthesized by reacting 7-methyl[1,2,4]triazolo[1,5-a]pyridine with bromine in an appropriate solvent.
Reaction Conditions:: The reaction typically occurs under reflux conditions, using a suitable solvent such as acetonitrile or dichloromethane. The bromination reaction introduces the bromomethyl group at the 7-position of the triazolopyridine ring.
Industrial Production Methods:: While specific industrial production methods are not widely documented, researchers and pharmaceutical companies may scale up the synthetic route for larger-scale production. Quality control and purity assessment are critical during industrial synthesis.
Análisis De Reacciones Químicas
7-(Bromomethyl)[1,2,4]triazolo[1,5-a]pyridine can participate in various chemical reactions:
Substitution Reactions:
Oxidation and Reduction Reactions: The compound may be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions: Reagents like sodium hydroxide, potassium carbonate, and various nucleophiles can be employed in these reactions.
Aplicaciones Científicas De Investigación
Chemistry::
- 7-(Bromomethyl)[1,2,4]triazolo[1,5-a]pyridine serves as a versatile building block in organic synthesis due to its reactivity.
- Researchers use it to create novel derivatives with specific properties.
- The compound may have applications in drug discovery and development.
- It could serve as a scaffold for designing bioactive molecules.
- Its potential use in materials science, such as in the development of functional materials, warrants further investigation.
Mecanismo De Acción
The exact mechanism of action for 7-(Bromomethyl)[1,2,4]triazolo[1,5-a]pyridine remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.
Comparación Con Compuestos Similares
7-(Bromomethyl)[1,2,4]triazolo[1,5-a]pyridine can be compared with other related compounds, such as 6-bromo[1,2,4]triazolo[1,5-a]pyridine and 6-bromo-[1,2,4]triazolo[4,3-a]pyridine . Its unique structure and reactivity set it apart from similar molecules.
Remember that further research and experimentation are essential to fully understand the compound’s properties and applications
Propiedades
Fórmula molecular |
C7H6BrN3 |
|---|---|
Peso molecular |
212.05 g/mol |
Nombre IUPAC |
7-(bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H6BrN3/c8-4-6-1-2-11-7(3-6)9-5-10-11/h1-3,5H,4H2 |
Clave InChI |
NHGIAYQVEXFHCR-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C(=NC=N2)C=C1CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


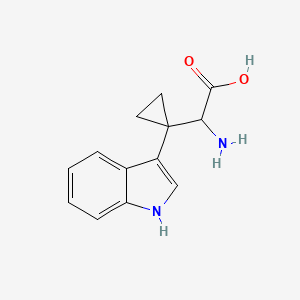
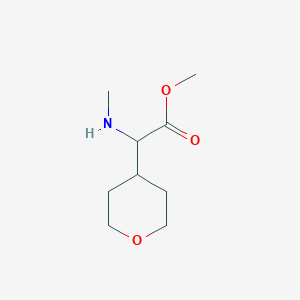

![3-Oxo-1-[4-(trifluoromethoxy)phenyl]cyclobutanecarbonitrile](/img/no-structure.png)
![3-[4-(Benzyloxy)-2-methoxyphenyl]propanoicacid](/img/structure/B13543341.png)
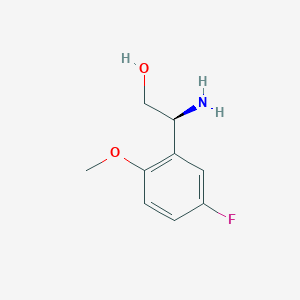
![tert-butylN-({5-oxa-2-azaspiro[3.4]octan-6-yl}methyl)carbamate](/img/structure/B13543347.png)
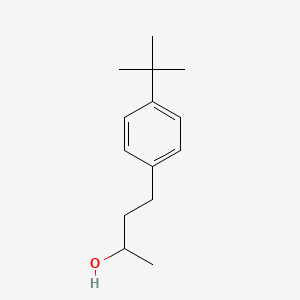

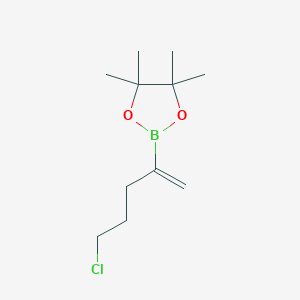

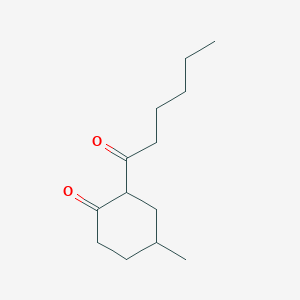
![2-{8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropan]-8-yl}acetylchloridehydrochloride](/img/structure/B13543377.png)
